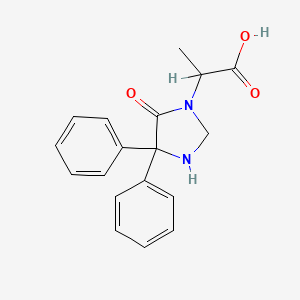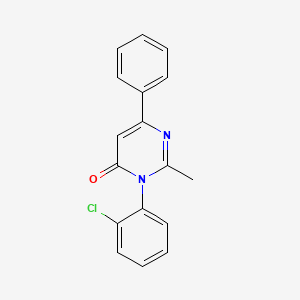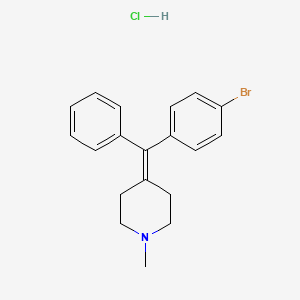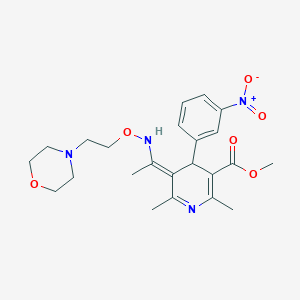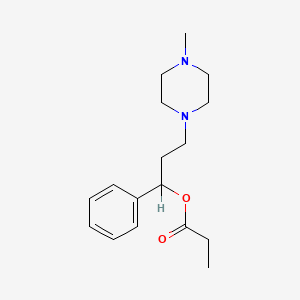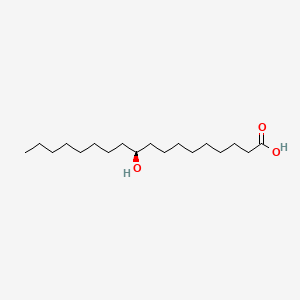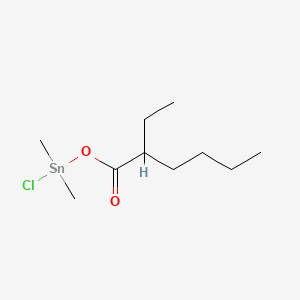
Chloro((2-ethyl-1-oxohexyl)oxy)dimethylstannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro((2-ethyl-1-oxohexyl)oxy)dimethylstannane is a chemical compound with the molecular formula C10H21ClO2Sn and a molecular weight of 327.44 g/mol . . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro((2-ethyl-1-oxohexyl)oxy)dimethylstannane typically involves the reaction of 2-ethylhexanoic acid with chlorodimethylstannane under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions in specialized reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Chloro((2-ethyl-1-oxohexyl)oxy)dimethylstannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield tin oxides, while substitution reactions can produce various organotin compounds .
Scientific Research Applications
Chloro((2-ethyl-1-oxohexyl)oxy)dimethylstannane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Chloro((2-ethyl-1-oxohexyl)oxy)dimethylstannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, leading to changes in their activity and function . The specific pathways involved depend on the context of its use, such as in biological or industrial applications.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Chloro((2-ethyl-1-oxohexyl)oxy)dimethylstannane is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications compared to other similar compounds .
Properties
CAS No. |
82963-02-8 |
|---|---|
Molecular Formula |
C10H21ClO2Sn |
Molecular Weight |
327.43 g/mol |
IUPAC Name |
[chloro(dimethyl)stannyl] 2-ethylhexanoate |
InChI |
InChI=1S/C8H16O2.2CH3.ClH.Sn/c1-3-5-6-7(4-2)8(9)10;;;;/h7H,3-6H2,1-2H3,(H,9,10);2*1H3;1H;/q;;;;+2/p-2 |
InChI Key |
YGRKITFOOIGFQG-UHFFFAOYSA-L |
Canonical SMILES |
CCCCC(CC)C(=O)O[Sn](C)(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


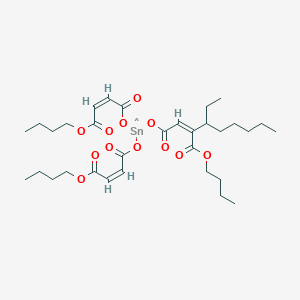
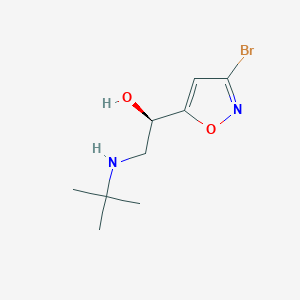


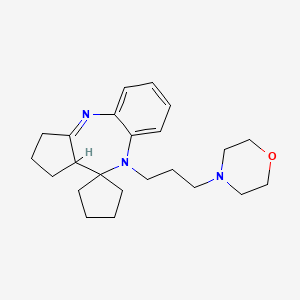
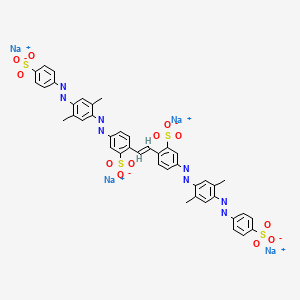
![2-Ethoxy-2-oxoethyl 4-[(5-cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)azo]benzoate](/img/structure/B12719805.png)
